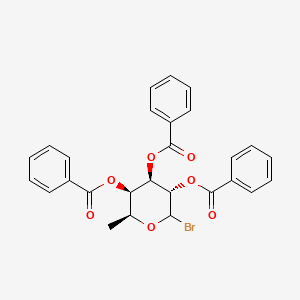

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXFYBHGDPZCZ-QTDWSHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

For researchers, scientists, and professionals in drug development, Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose stands as a crucial synthetic intermediate. Its utility lies in its role as a glycosyl donor, facilitating the introduction of L-fucose moieties into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in glycobiology and drug discovery.

Core Compound Data

This compound, a derivative of the deoxy sugar L-fucose, is a key building block in carbohydrate chemistry. The benzoyl protecting groups enhance its stability and influence the stereochemical outcome of glycosylation reactions.

| Property | Data |

| CAS Number | 855662-12-3[1][2] |

| Molecular Formula | C₂₇H₂₃BrO₇ |

| Molecular Weight | 539.37 g/mol |

| Synonyms | 6-Deoxy-L-galactopyranosyl Bromide Tribenzoate, 1-Bromo-2,3,4-tri-O-benzoyl-L-fucopyranoside |

| Physical Appearance | Data not available in the searched literature. |

| Melting Point | Data not available in the searched literature. |

| Optical Rotation | Data not available in the searched literature. |

| Solubility | Data not available in the searched literature. |

| ¹H NMR Data | Data not available in the searched literature. |

| ¹³C NMR Data | Data not available in the searched literature. |

Synthesis and Experimental Protocols

General Experimental Protocol for Synthesis

Objective: To synthesize this compound from a suitable L-fucose precursor.

Materials:

-

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution (ice-cold)

-

Brine (ice-cold)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Preparation of the Precursor: The synthesis would commence with the per-benzoylation of L-fucose to yield 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. This is a standard procedure in carbohydrate chemistry.

-

Bromination Reaction:

-

Dissolve 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in a minimal amount of anhydrous dichloromethane in a clean, dry round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 33% hydrogen bromide in acetic acid to the stirred solution.

-

Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with cold dichloromethane.

-

Carefully transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, and finally with ice-cold brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization for this particular substrate.

Caption: Generalized workflow for the synthesis of this compound.

Application in Glycosylation Reactions

This compound serves as a glycosyl donor for the formation of α-L-fucosidic linkages, which are prevalent in biologically important glycans. The Koenigs-Knorr reaction is a classic method for such glycosylations, typically employing a heavy metal salt as a promoter.

General Experimental Protocol for Glycosylation

Objective: To perform a glycosylation reaction using this compound as the donor and a generic alcohol as the acceptor.

Materials:

-

This compound (Glycosyl Donor)

-

Alcohol Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

-

Silver triflate or other suitable promoter

-

Anhydrous dichloromethane or other aprotic solvent

-

Molecular sieves (4 Å)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Methodology:

-

Preparation:

-

To a solution of the glycosyl donor and the alcohol acceptor in anhydrous dichloromethane under an inert atmosphere, add freshly activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for a specified time to ensure anhydrous conditions.

-

-

Glycosylation:

-

Cool the mixture to the desired temperature (e.g., -40 °C or 0 °C).

-

Add the promoter (e.g., silver triflate) to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by TLC.

-

-

Quenching and Work-up:

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine).

-

Filter the reaction mixture through a pad of Celite to remove solids.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The resulting glycoside can be purified by column chromatography.

Caption: Generalized workflow for a glycosylation reaction using a fucopyranosyl bromide donor.

Role in Drug Development and Signaling Pathways

L-fucose is a terminal sugar on many cell surface glycans and plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation of glycans is a hallmark of several diseases, most notably cancer, where it can contribute to metastasis and drug resistance.

This compound, as a precursor to fucosylated structures, is an invaluable tool for researchers studying these processes. It allows for the synthesis of specific fucosylated oligosaccharides and glycoconjugates, which can be used to:

-

Investigate the binding specificity of fucose-binding proteins (lectins).

-

Develop inhibitors of fucosyltransferases, enzymes that are often upregulated in cancer.

-

Synthesize antigens for the development of carbohydrate-based vaccines.

-

Create probes to study the role of fucosylation in cell signaling pathways.

One of the well-studied areas is the role of core fucosylation (the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans) in modulating growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: The role of core fucosylation by FUT8 in modulating EGFR signaling.

References

An In-depth Technical Guide to Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of glycobiology and carbohydrate chemistry, the stereoselective synthesis of oligosaccharides is a paramount challenge. The selection of an appropriate glycosyl donor is a critical determinant for the success of a glycosylation reaction, influencing both the yield and the stereochemical outcome of the newly formed glycosidic bond. Among the various glycosyl donors developed, bromo-2,3,4-tri-O-benzoyl-L-fucopyranose has emerged as a valuable reagent for the introduction of L-fucose residues into complex glycans. L-fucose is a deoxyhexose sugar that plays a crucial role in a multitude of biological processes, including cell recognition, inflammation, and cancer metastasis. Consequently, the efficient synthesis of fucosylated oligosaccharides is of significant interest for the development of novel therapeutics and diagnostics.

This technical guide provides a comprehensive overview of the synthesis and application of bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a glycosyl donor. It details the experimental protocols for its preparation and its use in glycosylation reactions, presents quantitative data on reaction outcomes, and illustrates the underlying chemical principles.

Synthesis of Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose

The preparation of bromo-2,3,4-tri-O-benzoyl-L-fucopyranose typically involves a two-step process: the selective benzoylation of L-fucose to yield the 2,3,4-tri-O-benzoyl-L-fucopyranose precursor, followed by bromination at the anomeric position.

Experimental Protocol: Synthesis of 2,3,4-tri-O-benzoyl-L-fucopyranose (Precursor)

Experimental Protocol: Bromination of 2,3,4-tri-O-benzoyl-L-fucopyranose

The conversion of the hemiacetal precursor to the corresponding glycosyl bromide can be achieved using a variety of brominating agents. A relevant procedure is adapted from the synthesis of similar benzoylated fucosyl bromides.[1][2]

Materials:

-

2,3,4-tri-O-benzoyl-L-fucopyranose

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve the 2,3,4-tri-O-benzoyl-L-fucopyranose precursor in dry dichloromethane.

-

Add carbon tetrabromide and triphenylphosphine to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is often used in the subsequent glycosylation step without further purification.

Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose in Glycosylation Reactions

Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose serves as an effective glycosyl donor in Koenigs-Knorr type glycosylation reactions.[3] The benzoyl protecting groups at the C-2, C-3, and C-4 positions influence the reactivity and stereoselectivity of the glycosylation. The C-2 benzoyl group can exert a neighboring group participation effect, which typically favors the formation of a 1,2-trans-glycosidic linkage. However, in the case of fucose, which is a deoxy sugar at the C-6 position, the stereochemical outcome is also influenced by other factors, including the promoter, solvent, and the nature of the glycosyl acceptor.

Mechanism of Glycosylation

The glycosylation reaction is typically promoted by a heavy metal salt, such as a mercury(II) or silver salt.[1][3] The promoter activates the glycosyl bromide, leading to the formation of a reactive glycosyl oxocarbenium ion intermediate. The glycosyl acceptor, an alcohol, then attacks this intermediate to form the glycosidic bond. The stereochemistry of the final product is determined by the direction of the nucleophilic attack on the oxocarbenium ion.

Caption: Generalized workflow of a Koenigs-Knorr glycosylation reaction.

Experimental Protocol: Glycosylation using Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose

The following protocol is adapted from the glycosylation reactions of structurally similar 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides.[1][2]

Materials:

-

Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (glycosyl donor)

-

Glycosyl acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)

-

Mercury(II) cyanide (Hg(CN)₂)

-

Mercury(II) bromide (HgBr₂) (catalytic amount)

-

Dry dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Molecular sieves (4 Å)

Procedure:

-

To a stirred suspension of the glycosyl acceptor, mercury(II) cyanide, and activated 4 Å molecular sieves in dry dichloromethane, add a solution of the freshly prepared bromo-2,3,4-tri-O-benzoyl-L-fucopyranose in dry dichloromethane at room temperature under an inert atmosphere (e.g., argon).

-

Add a catalytic amount of mercury(II) bromide to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite and wash the residue with dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired fucosylated product.

Quantitative Data on Glycosylation Reactions

The stereoselectivity of glycosylation reactions using benzoylated fucosyl bromides is a critical aspect. The benzoyl group at the O-3 position has been shown to have a more significant impact on promoting α-fucosylation compared to a benzoyl group at the O-4 position.[1][2] This is attributed to the ability of the O-3 benzoyl group to participate in the stabilization of the glycosyl cation.[1][2]

The following table summarizes the results of glycosylation reactions with fucosyl bromide donors structurally related to bromo-2,3,4-tri-O-benzoyl-L-fucopyranose. These data provide an indication of the expected yields and stereoselectivity.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |

| 3,4-di-O-benzoyl-2-O-benzyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Hg(CN)₂ / cat. HgBr₂ | CH₂Cl₂ | 75 | 4:1 | [1][2] |

| 3-O-benzoyl-2,4-di-O-benzyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Hg(CN)₂ / cat. HgBr₂ | CH₂Cl₂ | 68 | 9:1 | [1][2] |

Note: The data presented are for closely related analogues and should be considered as indicative for reactions with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose. The actual yields and stereoselectivity will depend on the specific glycosyl acceptor and reaction conditions employed.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the glycosylation reaction is a result of a complex interplay of various factors. The following diagram illustrates the key relationships influencing the formation of either the α- or β-glycosidic bond.

Caption: Factors influencing the stereoselectivity of fucosylation.

Conclusion

Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is a valuable glycosyl donor for the synthesis of L-fucosylated oligosaccharides. Its preparation from L-fucose involves benzoylation and subsequent bromination. Glycosylation reactions, typically performed under Koenigs-Knorr conditions, are influenced by the benzoyl protecting groups, with the C-3 benzoyl group playing a significant role in directing α-selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in the synthesis of complex carbohydrates with potential therapeutic applications. Further optimization of reaction conditions for specific glycosyl acceptors will be crucial for achieving high yields and desired stereoselectivity in the synthesis of target fucosylated glycans.

References

Applications of Fucosylated Oligosaccharides: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fucosylated oligosaccharides, a class of complex carbohydrates characterized by the presence of a fucose sugar moiety, are emerging as critical players in a myriad of biological processes. Their diverse structures contribute to a wide range of functions, from mediating cell-cell interactions and modulating the immune system to influencing gut microbiota composition. This technical guide provides an in-depth overview of the core applications of fucosylated oligosaccharides, with a focus on their therapeutic and diagnostic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Prebiotic Effects and Gut Microbiota Modulation

Fucosylated oligosaccharides, particularly 2'-fucosyllactose (B36931) (2'-FL) which is abundant in human milk, are renowned for their prebiotic activity. They selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potential pathogens.[1][2] This modulation of the gut microbiota composition contributes to a healthy gut environment and has systemic benefits.

Quantitative Data on Prebiotic Effects:

| Fucosylated Oligosaccharide | Bacterial Genus/Species | Observation | Study Type | Reference |

| 2'-Fucosyllactose (2'-FL) | Bifidobacterium | Increased relative abundance | In vitro fermentation | [3][4][5] |

| 2'-Fucosyllactose (2'-FL) | Bifidobacterium infantis | Selective utilization | In vitro single strain culture | [3] |

| 2'-Fucosyllactose (2'-FL) | Enterococcus faecalis | Selective utilization | In vitro single strain culture | [3] |

| 2'-Fucosyllactose (2'-FL) | Lactobacillus | Increased abundance | In vitro co-culture | [2] |

| Galactooligosaccharides (GOS) & 2'-FL | Bacteroidota | Increased relative abundance | In vivo (mice) | [6] |

| Galactooligosaccharides (GOS) & 2'-FL | Firmicutes | Decreased relative abundance | In vivo (mice) | [6] |

Experimental Protocol: In Vitro Batch Fermentation for Prebiotic Assessment

This protocol outlines a method for evaluating the prebiotic effect of fucosylated oligosaccharides on the gut microbiota using an in vitro batch fermentation model.

Materials:

-

Fecal samples from healthy donors

-

Anaerobic chamber or jars

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts)

-

Fucosylated oligosaccharide to be tested (e.g., 2'-FL)

-

Control substrates (e.g., fructooligosaccharides (FOS) as a positive control, no substrate as a negative control)

-

Sterile, anaerobic tubes or vials

-

pH meter

-

Gas chromatograph (for short-chain fatty acid analysis)

-

DNA extraction kit

-

16S rRNA gene sequencing platform

Procedure:

-

Inoculum Preparation:

-

Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

-

Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry.

-

-

Fermentation Setup:

-

In the anaerobic chamber, dispense the basal fermentation medium into sterile tubes.

-

Add the fucosylated oligosaccharide or control substrate to the respective tubes to a final concentration (e.g., 1% w/v).

-

Inoculate each tube with the fecal slurry (e.g., 10% v/v).

-

Seal the tubes and incubate at 37°C for a defined period (e.g., 24-48 hours).

-

-

Sample Analysis:

-

pH Measurement: At the end of the fermentation, measure the pH of the culture medium.

-

Short-Chain Fatty Acid (SCFA) Analysis:

-

Centrifuge a portion of the culture to pellet the bacteria.

-

Filter-sterilize the supernatant.

-

Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.

-

-

Microbiota Composition Analysis:

-

Pellet the bacteria from a portion of the culture.

-

Extract total DNA from the bacterial pellet using a suitable kit.

-

Perform 16S rRNA gene amplification and sequencing to determine the changes in the microbial community composition.

-

-

-

Data Analysis:

-

Compare the changes in pH, SCFA concentrations, and the relative abundance of different bacterial taxa between the fucosylated oligosaccharide group and the control groups.

-

Immune Modulation and Anti-Inflammatory Properties

Fucosylated oligosaccharides play a significant role in modulating both the innate and adaptive immune systems. They can directly interact with immune cells or indirectly exert their effects by influencing the gut microbiota and their metabolites. This has profound implications for the management of inflammatory conditions.

Signaling Pathway: Fucosylated Oligosaccharide-Mediated Inhibition of NF-κB Signaling

Fucosylated oligosaccharides can attenuate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Impact of 2'-fucosyllactose on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

This technical guide provides an overview of the known properties of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose and outlines recommended safety and handling procedures based on general laboratory protocols for potentially hazardous chemical powders.

Physical and Chemical Properties

Limited physical and chemical data for this compound is available. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 855662-12-3 | [1] |

| Molecular Formula | C₂₇H₂₃BrO₇ | [1][2] |

| Molecular Weight | 539.37 g/mol | [2] |

| Synonyms | 6-Deoxy-L-galactopyranosyl Bromide Tribenzoate | [1] |

| Purity | >98% | [1] |

| Appearance | No Data Available | [1] |

| Storage Condition | No Data Available | [1] |

Hazard Identification and General Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for other brominated organic compounds, such as 2-Bromo-2-nitro-1,3-propanediol, indicate several potential hazards.[3][4] The precautionary statements below are based on these related compounds and should be considered as general guidance.

| Hazard Category | Potential Hazards | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse.[3] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[3] |

| Respiratory Irritation | May cause respiratory irritation.[3][4] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[3][4] | P273: Avoid release to the environment.[4] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound and other potentially hazardous chemical powders.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is required.

3.2. Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible.

3.3. Handling and Storage

-

Handling: Avoid generating dust. Use appropriate tools to handle the solid. Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage temperature is not available, but refrigeration may be advisable for long-term stability.

3.4. Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

3.5. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of chemical reagents.

Caption: Logical workflow for the safe handling of chemical reagents.

Caption: General experimental workflow for using a chemical reagent.

References

Solubility and Application of Benzoylated Fucosyl Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics and primary applications of benzoylated fucosyl bromide, a key intermediate in synthetic carbohydrate chemistry. While precise quantitative solubility data is not extensively documented in publicly available literature, this document synthesizes qualitative solubility information inferred from established reaction protocols. Furthermore, it outlines the principal experimental workflow involving this compound.

Core Properties and Solubility Profile

Benzoylated fucosyl bromide, specifically isomers such as 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, serves as a crucial glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its reactivity and utility are intrinsically linked to its solubility in various organic solvents, which facilitate its role in glycosylation reactions.

The benzoyl protecting groups render the molecule significantly nonpolar, dictating its solubility in organic media. Based on its frequent use in synthesis protocols, a qualitative assessment of its solubility can be established.

Table 1: Qualitative Solubility of Benzoylated Fucosyl Bromide

| Solvent | Solubility | Rationale / Context of Use |

| Dichloromethane (B109758) (DCM) | Soluble | Frequently used as a primary solvent for the in situ formation of glycosyl bromides and subsequent glycosylation reactions.[1] |

| Toluene | Soluble | Mentioned as a suitable solvent for glycosylation reactions involving glycosyl donors.[2] |

| Diethyl Ether | Soluble | Used as a solvent in glycosylation reactions, though DCM is often preferred.[2] |

| Acetonitrile | Soluble | Employed in studies of glycosyl halide anomerization and displacement reactions.[2][3] |

| Acetone | Soluble | Used as a solvent for displacement reactions of glycosyl bromides under basic conditions.[2] |

| Water | Insoluble | Highly nonpolar nature due to benzoyl groups prevents solubility in water. Reactions are sensitive to water.[4] |

| Alcohols (e.g., Methanol) | Reactive | Alcohols are typically used as glycosyl acceptors (nucleophiles) that react with the fucosyl bromide, rather than as inert solvents.[5] |

Experimental Protocols: The Koenigs-Knorr Glycosylation

The primary application of benzoylated fucosyl bromide is as a glycosyl donor in the Koenigs-Knorr glycosylation reaction. This venerable method remains a cornerstone of carbohydrate synthesis.[6] The general protocol involves the activation of the glycosyl bromide with a promoter, typically a silver salt, to facilitate the formation of a new glycosidic bond with a glycosyl acceptor (an alcohol).

Key Methodological Steps:

-

Preparation of Reactants : The benzoylated fucosyl bromide (glycosyl donor) and the alcohol (glycosyl acceptor) are dissolved in an appropriate anhydrous solvent, most commonly dichloromethane (DCM).[1]

-

Activation : A promoter, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver silicate, is added to the reaction mixture.[1][5] This salt activates the anomeric bromide, facilitating its departure.

-

Nucleophilic Attack : The hydroxyl group of the glycosyl acceptor attacks the electrophilic anomeric carbon of the fucosyl donor.

-

Reaction Quenching and Workup : Once the reaction is complete, it is typically quenched, and the silver salts are filtered off. The organic solution is then washed, dried, and concentrated.

-

Purification : The resulting disaccharide or glycoconjugate is purified from byproducts and unreacted starting materials, usually by column chromatography.

Experimental Workflow Diagram

The logical flow of a typical Koenigs-Knorr glycosylation using benzoylated fucosyl bromide is depicted below. This process illustrates the transformation from starting materials to the final purified glycoside product.

Caption: Workflow for a Koenigs-Knorr Glycosylation Reaction.

Note on Biological Pathways

The user request included a requirement for signaling pathway diagrams. It is critical to note that benzoylated fucosyl bromide is a synthetic intermediate used in organic chemistry laboratories. It is not a biologically active molecule that participates in cellular signaling pathways. Therefore, the concept of a signaling pathway is not applicable to the direct function of this compound. Its role is confined to the chemical synthesis of more complex molecules which may, in turn, be designed to interact with biological systems.

References

- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide | C34H27BrO9 | CID 10556295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

A Technical Guide to the Theoretical Yield of Glycosylation with Fucosyl Bromides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical yields of glycosylation reactions utilizing fucosyl bromides. The document outlines the key factors influencing reaction outcomes, provides detailed experimental protocols for the synthesis of fucosyl bromides and their subsequent use in glycosylation, and presents quantitative data to inform experimental design. Furthermore, reaction mechanisms and experimental workflows are visualized to enhance understanding.

Understanding Glycosylation Yields with Fucosyl Bromides

The theoretical yield of any chemical reaction, including glycosylation, is stoichiometrically 100%. However, in practice, the achievable yield is limited by a multitude of factors. For glycosylation reactions with fucosyl bromides, the actual yield is a complex function of reaction kinetics, thermodynamics, and the stability of reactants and intermediates. Key factors that significantly influence the yield and stereoselectivity of these reactions include the choice of promoter, solvent, temperature, and the nature of the protecting groups on both the fucosyl donor and the glycosyl acceptor.

The classical Koenigs-Knorr reaction, which employs a glycosyl halide as the donor, is a foundational method for forming glycosidic bonds.[1] Modifications to this method, such as the use of various heavy metal salts as promoters, have been developed to improve yields and stereoselectivity.[1]

Data Presentation: Quantitative Yields in Fucosylation Reactions

The following tables summarize quantitative data from various glycosylation reactions involving fucosyl bromides, categorized by the key variables that influence the reaction yield.

Table 1: Influence of Promoter on Glycosylation Yield

| Fucosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Reference |

| Per-O-acetyl | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver Carbonate | - | 20 | [2] |

| Per-O-acetyl | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver Oxide / Iodine | Chloroform | 74 | [2] |

| Per-O-acetyl | (-)-Menthol | Silver Silicate | - | 74-81 | [2] |

| Per-O-acetyl | Methyl α-L-fucopyranoside | Silver(I) Oxide / Diphenylborinate | Acetonitrile | 90 | |

| Per-O-acetyl | 2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | - | 50-60 | [3] |

| - | Various | Iodine Monobromide | - | 35-73 | [2] |

Table 2: Influence of Solvent on Glycosylation Yield

| Fucosyl Donor | Glycosyl Acceptor | Solvent System | Yield (%) | Stereoselectivity (α:β) | Reference |

| L-fucosyl trichloroacetimidate | Tetrasaccharide | CH₂Cl₂-Et₂O (2:3) | 70 | - | [4] |

| Fucosyl donor | Tetrasaccharyl acceptor | Cyclopentyl methyl ether - CH₂Cl₂ | 82 | Single α-anomer | [4] |

Table 3: Influence of Protecting Groups on Glycosylation Outcome

| Donor Protecting Group at C2 | Stereochemical Outcome | Mechanism | Reference |

| Acyl (e.g., Acetyl, Benzoyl) | 1,2-trans | Neighboring group participation | [1][5] |

| Ether (e.g., Benzyl) | Mixture of α and β | No neighboring group participation | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fucosyl bromide donor and a subsequent glycosylation reaction.

Synthesis of 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide

This protocol is adapted from procedures for the synthesis of acetylated glycosyl bromides.[6]

Materials:

-

L-fucose pentaacetate

-

Phosphorus tribromide

-

Glacial acetic acid

-

Water/methanol solution (1:2 v/v) for recrystallization

Procedure:

-

Prepare a solution of phosphorus tribromide in glacial acetic acid. This can be achieved by reacting red phosphorus with bromine in glacial acetic acid.

-

React L-fucose pentaacetate with the prepared phosphorus tribromide solution.

-

Stir the reaction mixture at room temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, is isolated. A reported yield for a similar synthesis is 83.5%.[6]

-

Purify the crude product by recrystallization from a water/methanol solution.

Koenigs-Knorr Type Glycosylation

This protocol describes the glycosylation of methyl α-L-fucopyranoside with a per-O-acetylated glucopyranosyl bromide, which yielded 90% of the disaccharide.

Materials:

-

Methyl α-L-fucopyranoside (acceptor)

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (donor)

-

Silver(I) oxide (promoter)

-

2-Aminoethyl diphenylborinate (catalyst)

-

Acetonitrile (solvent)

-

Dichloromethane

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (eluent)

Procedure:

-

To a solution of methyl α-L-fucopyranoside (1.1 equiv), silver(I) oxide (1.0 equiv), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) at room temperature.

-

Stir the mixture for 4 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture through a celite pad and wash the pad with dichloromethane.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired disaccharide.

Visualizing Glycosylation Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of glycosylation with fucosyl bromides.

The Koenigs-Knorr Reaction Mechanism

This diagram depicts the generally accepted mechanism for the Koenigs-Knorr reaction, highlighting the role of neighboring group participation by an acyl group at the C2 position, which leads to the formation of a 1,2-trans-glycoside.[1][5]

Caption: Mechanism of the Koenigs-Knorr reaction with neighboring group participation.

Experimental Workflow for Glycosylation

This diagram outlines the typical experimental workflow for a glycosylation reaction using a fucosyl bromide donor.

Caption: A typical experimental workflow for a glycosylation reaction.

Factors Influencing Glycosylation Yield

This diagram illustrates the logical relationship between various experimental factors and the final yield and stereoselectivity of the glycosylation reaction.

Caption: Key factors influencing the outcome of glycosylation reactions.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bcc.bas.bg [bcc.bas.bg]

Methodological & Application

Application Notes and Protocols for Glycosylation using Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the glycosylation reaction utilizing bromo-2,3,4-tri-O-benzoyl-L-fucopyranose as a glycosyl donor. This fucosyl bromide is a valuable building block in carbohydrate chemistry, particularly for the synthesis of complex glycoconjugates and potential therapeutic agents. The benzoyl protecting groups influence the stereochemical outcome of the glycosylation, and understanding the reaction mechanism is crucial for successful synthesis.

Application Notes

Donor Reactivity and Stereocontrol:

The bromo-2,3,4-tri-O-benzoyl-L-fucopyranose is a moderately reactive glycosyl donor. The stereochemical outcome of the glycosylation is primarily governed by the presence of the benzoyl group at the C-2 position of the fucose ring. This acyl group acts as a "participating" neighboring group, leading to the formation of a 1,2-trans-glycosidic bond.[1] In the case of L-fucose, this results in the stereoselective formation of a β-L-fucopyranoside .

The proposed mechanism involves the formation of an oxocarbenium ion intermediate upon activation of the anomeric bromide by a promoter. The adjacent C-2 benzoyl group then attacks this intermediate to form a cyclic acyloxonium ion. This intermediate shields the α-face of the anomeric carbon, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, thus ensuring high β-selectivity.

Promoter Selection:

The choice of promoter is critical for the successful activation of the glycosyl bromide. Commonly used promoters for Koenigs-Knorr type glycosylations with acylated glycosyl halides include:

-

Silver(I) Carbonate (Ag₂CO₃): A classic and effective promoter for this reaction.[1]

-

Silver(I) Oxide (Ag₂O): Another widely used insoluble silver salt. Its reactivity can be enhanced with additives.

-

Silver Trifluoromethanesulfonate (B1224126) (AgOTf): A more soluble and often more reactive promoter.[1] It can be used in combination with an acid scavenger.

-

Mercury(II) Cyanide (Hg(CN)₂): A historical but effective promoter, though its toxicity necessitates careful handling and disposal.

For improved reaction rates and yields, a combination of a silver salt (e.g., Ag₂O) with a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), can be employed.[2]

Solvent and Temperature Considerations:

Anhydrous solvents are essential to prevent hydrolysis of the glycosyl bromide and other reaction intermediates. Dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) are common choices for Koenigs-Knorr reactions. The reaction is typically performed at room temperature, although gentle cooling or heating may be necessary depending on the reactivity of the glycosyl acceptor.

Experimental Protocol: Koenigs-Knorr Glycosylation

This protocol describes a general procedure for the glycosylation of a generic alcohol acceptor (ROH) with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose using silver carbonate as the promoter.

Materials:

-

Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (Glycosyl Donor)

-

Glycosyl Acceptor (ROH)

-

Silver(I) Carbonate (Ag₂CO₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular Sieves (4 Å, activated)

-

Celite®

-

TLC plates (silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.) and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask. Dissolve the contents in anhydrous dichloromethane.

-

Promoter Addition: To the stirred solution, add silver(I) carbonate (1.5 - 2.0 eq.).

-

Glycosyl Donor Addition: In a separate flask, dissolve bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (1.2 - 1.5 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The disappearance of the glycosyl donor and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.

-

Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure β-L-fucopyranoside.

Data Presentation

The following table summarizes representative data for Koenigs-Knorr glycosylation reactions with per-acylated glycosyl bromides, which are expected to be analogous to the reaction with bromo-2,3,4-tri-O-benzoyl-L-fucopyranose.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O, 2-aminoethyl diphenylborinate (cat.) | Acetonitrile | 90 | Not specified | |

| Per-benzoylated glucosyl bromide | A protected monosaccharide | Ag₂O, TMSOTf (cat.) | CH₂Cl₂ | High | Complete β | [2][3] |

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | A protected monosaccharide | Ag₂O | CH₂Cl₂ | 52 | Predominantly β | [4] |

Visualizations

Glycosylation Signaling Pathway Diagram```dot

// Nodes Donor [label="Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose\n(Glycosyl Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acceptor [label="Glycosyl Acceptor\n(ROH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Promoter [label="Promoter\n(e.g., Ag₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Complex [label="Activated Donor Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acyloxonium [label="Acyloxonium Ion Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="β-L-Fucopyranoside Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Silver Bromide\n(AgBr)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Promoter -> Donor [label="Activation"]; Donor -> Activated_Complex [arrowhead=none]; Activated_Complex -> Oxocarbenium [label="- AgBr"]; Oxocarbenium -> Acyloxonium [label="Neighboring Group\nParticipation (C2-Benzoyl)"]; Acceptor -> Acyloxonium [label="Nucleophilic Attack\n(β-face)"]; Acyloxonium -> Product; Activated_Complex -> Byproduct [style=dashed]; }

Caption: Glycosylation Experimental Workflow.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of α-L-Fucosides Using Benzoylated Donors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of α-L-fucosides utilizing benzoylated fucosyl donors. The strategic use of benzoyl protecting groups influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. This guide offers insights into the underlying principles and practical methodologies for achieving successful α-L-fucosylation.

Application Notes

The synthesis of α-L-fucosides is a critical process in the development of various biologically active molecules, including therapeutics and probes for studying biological systems. The α-L-fucosyl moiety is a key component of many important glycoconjugates involved in cellular recognition, signaling, and adhesion.

Benzoylated glycosyl donors are frequently employed in carbohydrate chemistry. The electron-withdrawing nature of the benzoyl group can have a significant impact on the reactivity of the donor and the stereoselectivity of the glycosylation. It is generally considered that acyl protecting groups at C-3 and/or C-4 of a fucosyl donor can facilitate the formation of the desired 1,2-cis (α) fucosyl linkage through "remote participation," although the precise mechanism is still a subject of discussion[1]. However, in some cases, benzoylated donors have been found to provide lower yields compared to their benzylated counterparts[1]. The choice of donor, acceptor, and reaction conditions must be carefully optimized to achieve the desired outcome.

Key factors influencing the success of α-L-fucosylation with benzoylated donors include:

-

Donor Reactivity: The nature of the leaving group on the anomeric carbon (e.g., bromide, imidate, thioglycoside) and the protecting groups on the fucose ring dictate the donor's reactivity.

-

Acceptor Nucleophilicity: The reactivity of the acceptor alcohol plays a crucial role in determining the yield and stereoselectivity of the glycosylation reaction[2].

-

Promoter/Activator: The choice of a suitable promoter or activator is essential for activating the glycosyl donor. Common activators include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and silver triflate (AgOTf).

-

Solvent and Temperature: The reaction solvent and temperature can significantly influence the reaction pathway and the ratio of α- to β-glycosides.

General Experimental Workflow

The synthesis of α-L-fucosides using benzoylated donors typically follows a well-defined workflow, from the preparation of the reactants to the final purification of the desired product.

Caption: General workflow for the synthesis of α-L-fucosides.

Experimental Protocols

The following protocols are generalized from various reported procedures for the synthesis of α-L-fucosides using benzoylated donors. Researchers should optimize these conditions for their specific donor-acceptor pair.

Materials and General Conditions

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

Reaction progress is typically monitored by thin-layer chromatography (TLC).

Protocol 1: Glycosylation using a Benzoylated Fucosyl Bromide Donor

This protocol is adapted from the Koenigs-Knorr glycosylation method, which utilizes a glycosyl halide as the donor.

1. Preparation of the Reaction Mixture:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and a silver salt promoter (e.g., silver triflate, AgOTf, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).

- Add acid-washed molecular sieves (4 Å) to the mixture to ensure anhydrous conditions.

- Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

2. Glycosylation Reaction:

- In a separate flask, dissolve the benzoylated fucosyl bromide donor (e.g., 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide, 1.2 equivalents) in anhydrous DCM.

- Slowly add the solution of the fucosyl donor to the cooled acceptor mixture via a syringe or cannula.

- Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

3. Work-up and Purification:

- Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate solution).

- Allow the mixture to warm to room temperature and then filter it through a pad of Celite to remove the molecular sieves and silver salts.

- Wash the Celite pad with DCM and combine the filtrates.

- Wash the combined organic layer with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure α-L-fucoside.

Protocol 2: Glycosylation using a Benzoylated Fucosyl Imidate Donor

This protocol utilizes a fucosyl trichloroacetimidate (B1259523) donor, which can be activated under milder acidic conditions.

1. Preparation of the Reaction Mixture:

- In a flame-dried round-bottom flask, dissolve the benzoylated fucosyl trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous DCM.

- Add powdered, activated 4 Å molecular sieves.

- Cool the mixture to -40 °C under an inert atmosphere.

2. Glycosylation Reaction:

- Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf, 0.1 equivalents) to the cooled mixture.

- Stir the reaction at -40 °C and monitor by TLC.

3. Work-up and Purification:

- Upon completion, quench the reaction with a few drops of triethylamine.

- Warm the mixture to room temperature, dilute with DCM, and filter through Celite.

- Concentrate the filtrate and purify the residue by silica gel column chromatography.

Proposed Reaction Mechanism

The stereochemical outcome of the glycosylation is determined by the reaction mechanism. The formation of the α-L-fucoside can proceed through different pathways depending on the reaction conditions. An Sₙ1-like mechanism involving an oxocarbenium ion intermediate is often proposed.

References

Application Notes & Protocols: Purification of Fucosylated Glycans by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the attachment of a fucose sugar to a glycan, is a critical post-translational modification that significantly impacts protein function, influencing processes such as cell adhesion, signaling, and immune responses.[1][2] The precise characterization and purification of fucosylated glycans are therefore essential for understanding their biological roles and for the development of biotherapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of these complex structures.[3][4]

These application notes provide detailed protocols for the purification of fucosylated glycans using various HPLC-based methods, including Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase (RP) HPLC, and Porous Graphitized Carbon (PGC) chromatography.

I. Overall Workflow for Fucosylated Glycan Purification

The purification of fucosylated glycans from a glycoprotein (B1211001) sample typically involves a multi-step process. The general workflow begins with the release of glycans from the protein backbone, followed by fluorescent labeling for sensitive detection, and finally, purification by HPLC.

Caption: General workflow for fucosylated glycan purification.

II. Experimental Protocols

A. Protocol 1: Enzymatic Release of N-linked Glycans

This protocol describes the release of N-linked glycans from glycoproteins using the enzyme Peptide-N-Glycosidase F (PNGase F). Note that PNGase F cannot release glycans with fucose α1-3 linked to the core N-acetylglucosamine (GlcNAc) involved in the linkage to asparagine.[3] In such cases, PNGase A may be used.

Materials:

-

Glycoprotein sample

-

Denaturation solution (e.g., 1% SDS)

-

NP-40 (or similar detergent)

-

PNGase F

-

Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)

-

Water bath or incubator at 37°C

Procedure:

-

Denaturation: Dissolve the glycoprotein sample in denaturation solution and heat at 100°C for 10 minutes to denature the protein.

-

Detergent Addition: Add NP-40 to the denatured sample to sequester the SDS, which would otherwise inhibit PNGase F activity.

-

Enzyme Digestion: Add PNGase F to the sample in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a sufficient period (typically overnight) to ensure complete release of the N-glycans.

-

Termination: The reaction can be stopped by heat inactivation or by proceeding directly to the labeling step.

B. Protocol 2: Fluorescent Labeling of Released Glycans

Released glycans lack a chromophore, making their detection by UV or fluorescence challenging.[3][5] Therefore, they are typically labeled with a fluorescent tag at their reducing end.[6][7] Common labels include 2-aminobenzamide (B116534) (2-AB) and procainamide.[1]

Materials:

-

Dried glycan sample

-

Labeling reagent solution (e.g., 2-AB in a solution of acetic acid and DMSO)

-

Reducing agent solution (e.g., sodium cyanoborohydride)

-

Incubator or heating block at ~65°C

Procedure:

-

Reagent Addition: Add the labeling reagent solution to the dried glycan sample.

-

Incubation: Incubate the mixture at 65°C for 2-3 hours to form the Schiff base.

-

Reduction: Add the reducing agent solution to the mixture.

-

Incubation: Continue to incubate at 65°C for at least 1 hour to reduce the Schiff base to a stable secondary amine.

-

Cleanup: Remove excess labeling reagents using a cleanup cartridge or by HILIC-SPE (Solid Phase Extraction).

Caption: Workflow for fluorescent labeling of released glycans.

C. Protocol 3: Purification of Fucosylated Glycans by HILIC-HPLC

HILIC is a widely used technique for the separation of polar compounds like glycans.[1][8][9][10] Separation is based on the partitioning of the analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent.[9]

Instrumentation and Columns:

-

HPLC system with a fluorescence detector

-

HILIC column (e.g., amide-based stationary phase)

Mobile Phases:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4)

General Procedure:

-

Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase A.

-

Injection: Inject the fluorescently labeled glycan sample.

-

Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B. Larger, more polar glycans are generally retained longer.

-

Detection: Monitor the elution of labeled glycans using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).

-

Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

D. Protocol 4: Purification of Fucosylated Glycans by Reversed-Phase (RP) HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. While less common for general glycan analysis due to their polar nature, it can be effective for separating labeled glycans, especially for isomeric separation.[1][11][12] The hydrophobic fluorescent label aids in retention.[12]

Instrumentation and Columns:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

Mobile Phases:

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid or 1% formic acid in water)[11]

-

Mobile Phase B: Acetonitrile with the same buffer concentration as Mobile Phase A

General Procedure:

-

Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Injection: Inject the labeled glycan sample.

-

Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B.

-

Detection: Monitor the elution using a fluorescence detector.

-

Fraction Collection: Collect the desired fractions.

E. Protocol 5: Purification of Fucosylated Glycans by Porous Graphitized Carbon (PGC) HPLC

PGC chromatography offers a unique separation mechanism based on shape and electronic interactions with the planar graphite (B72142) surface.[13] It is particularly powerful for separating structurally similar glycans, including isomers, without the need for derivatization.[14][15][16]

Instrumentation and Columns:

-

HPLC system with a fluorescence detector or mass spectrometer

-

Porous Graphitized Carbon (PGC) column

Mobile Phases:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

General Procedure:

-

Equilibration: Equilibrate the PGC column with Mobile Phase A.

-

Injection: Inject the labeled or unlabeled glycan sample.

-

Gradient Elution: Elute the glycans using a gradient of increasing Mobile Phase B.

-

Detection: Monitor the elution using a fluorescence detector (for labeled glycans) or a mass spectrometer.

-

Fraction Collection: Collect the separated glycan fractions.

III. Data Presentation: HPLC Parameters for Fucosylated Glycan Purification

The following table summarizes typical HPLC parameters for the different purification methods. Note that these are starting points and may require optimization for specific applications.

| Parameter | HILIC-HPLC | RP-HPLC | PGC-HPLC |

| Stationary Phase | Amide, Diol, or other polar phases | C18, C8 | Porous Graphitized Carbon |

| Mobile Phase A | Acetonitrile | 0.1% TFA or 1% Formic Acid in Water[11] | 10 mM Ammonium Bicarbonate[13] |

| Mobile Phase B | 50 mM Ammonium Formate, pH 4.4 | Acetonitrile with 0.1% TFA or 1% Formic Acid | 60% Acetonitrile in 10 mM Ammonium Bicarbonate[13] |

| Typical Gradient | Increasing B (aqueous) | Increasing B (organic) | Increasing B (organic) |

| Detection | Fluorescence (labeled), MS | Fluorescence (labeled), MS | MS (unlabeled), Fluorescence (labeled) |

| Separation Principle | Hydrophilicity | Hydrophobicity | Shape, Polarity, Isomerism[14][16] |

IV. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, inappropriate mobile phase, sample overload | Use a new column, optimize mobile phase pH and composition, inject a smaller sample volume. |

| Low Recovery | Glycans sticking to vials or column, degradation | Use low-adsorption vials, check mobile phase compatibility, ensure sample stability. |

| Co-elution of Isomers | Insufficient column resolution | Optimize gradient, try a different column chemistry (e.g., PGC for isomers), adjust temperature.[14][15] |

| No or Low Signal | Inefficient labeling, detector issue, low sample concentration | Optimize labeling reaction, check detector settings and lamp life, concentrate the sample. |

V. Conclusion

The choice of HPLC method for the purification of fucosylated glycans depends on the specific research goals. HILIC is a robust and widely applicable technique for general glycan profiling. RP-HPLC can provide complementary separation, particularly for labeled glycans and certain isomers. PGC chromatography excels at the high-resolution separation of complex mixtures and structural isomers. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify fucosylated glycans for downstream structural and functional characterization.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. HPLC Analysis of Fluorescently Labeled Glycans | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. pure.uva.nl [pure.uva.nl]

- 9. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Resolving Isomeric Structures of Native Glycans by Nanoflow Porous Graphitized Carbon Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Characterization of Fucosylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, proteins, and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] Aberrant fucosylation is frequently associated with various diseases, particularly cancer, making fucosylated molecules significant targets for diagnostics and therapeutic development.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the atomic-level structural characterization of these complex biomolecules.[3][4] It provides detailed information on monosaccharide composition, anomeric configuration (α or β), glycosidic linkage positions, sequence, and three-dimensional conformation.[5][6] This document offers a comprehensive guide to the characterization of fucosylated compounds using a suite of 1D and 2D NMR experiments, complete with detailed protocols and data presentation guidelines.

Overall Strategy for Structural Elucidation

The unambiguous structural determination of a fucosylated compound is a systematic process that involves several key NMR experiments. The general workflow begins with identifying the individual sugar components and proceeds to establish their connectivity and spatial arrangement.[3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for acquiring high-quality NMR data. This protocol is suitable for fucosylated oligosaccharides.

-

Weighing: Accurately weigh 1-5 mg of the purified, lyophilized fucosylated compound.[3] For heteronuclear experiments like ¹³C, HSQC, and HMBC, a higher concentration is recommended.[3]

-

Dissolution: Transfer the sample to a clean microcentrifuge tube. Add 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).[3][5] Vortex gently to ensure complete dissolution.

-

pH Adjustment (Optional): If necessary, adjust the pD of the sample. This is particularly important when studying compounds with ionizable groups or for improving the resolution of certain signals.[7]

-

Transfer: Transfer the solution into a 5-mm NMR tube. For smaller volumes (200-300 µL), a Shigemi tube is recommended to improve sensitivity.[5][6]

-

Referencing: Add a small, known amount of an internal standard for chemical shift referencing. For samples in D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is commonly used, with its ¹H signal set to 0.00 ppm.[3]

Protocol 2: NMR Data Acquisition

The following are general parameters for key experiments on a 500-600 MHz spectrometer.[1][3] These should be optimized based on the specific instrument and sample. All experiments are typically run at a constant temperature (e.g., 298 K).

| Experiment | Purpose | Key Parameters (Typical) |

| 1D ¹H | Overview of proton signals, purity assessment, and quantification.[8] | Spectral Width: 12 ppm; Scans: 16-64; Water suppression (e.g., presaturation) is essential. |

| 2D DQF-COSY | Identifies scalar-coupled (J-coupled) protons to trace connectivities within each sugar ring (e.g., H1-H2-H3...).[9] | Spectral Width: 10-12 ppm in both dimensions; Points (F2/F1): 2048x512; Scans: 8-16. |

| 2D TOCSY | Correlates all protons within a single spin system (monosaccharide residue), even if not directly coupled.[9] | Mixing Time: 60-120 ms; Other parameters similar to COSY. |

| 2D ¹H-¹³C HSQC | Correlates each proton to its directly attached carbon, providing ¹³C chemical shifts.[1][8] | ¹H Width: 10-12 ppm; ¹³C Width: ~100 ppm (centered around 75 ppm); Scans: 8-32. |

| 2D ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. Crucial for identifying glycosidic linkages (e.g., Fuc H1 to Gal C3).[9] | ¹H Width: 10-12 ppm; ¹³C Width: ~150 ppm; Scans: 32-128. |

| 2D NOESY/ROESY | Identifies protons that are close in space (<5 Å), revealing through-space correlations across the glycosidic linkage. This confirms sequence and provides conformational information.[2][10] | Mixing Time: 100-300 ms; ROESY is preferred for molecules with intermediate molecular weight where NOE signals may be null.[6] |

Data Interpretation and Presentation

Identifying the Fucose Spin System

L-fucose has several characteristic signals that facilitate its identification:

-

H6 Methyl Group: A prominent doublet around 1.2-1.3 ppm in the ¹H spectrum, which correlates to a ¹³C signal around 16 ppm in the HSQC spectrum.[1]

-

H5 Proton: A quartet around 4.1-4.3 ppm, coupled to both H4 and the H6 methyl protons.

-

Anomeric Proton (H1): The chemical shift and coupling constant (³JH1,H2) of the anomeric proton are diagnostic of the anomeric configuration. For α-L-fucose, H1 is typically around 5.1-5.2 ppm with a ³JH1,H2 of ~3-4 Hz. For β-L-fucose, H1 is around 4.5-4.6 ppm with a ³JH1,H2 of ~8 Hz.[9]

Linkage and Sequence Analysis

The sequence of monosaccharides and their linkage points are determined primarily using HMBC and NOESY/ROESY spectra. An HMBC correlation between the anomeric proton of one residue (e.g., Fuc H1) and a carbon of the adjacent residue (e.g., Gal C3) definitively establishes a Fuc-(1→3)-Gal linkage.[9] This is confirmed by a through-space NOE/ROE correlation between the same Fuc H1 and a proton on the linkage carbon (e.g., Gal H3).[2]

Quantitative Data Summary

Presenting chemical shift data in a clear, tabulated format is essential for reporting and comparison.

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for L-Fucopyranose in D₂O. [11][12]

| Atom | α-anomer (ppm) | β-anomer (ppm) |

| ¹H Shifts | ||

| H1 | 5.18 | 4.55 |

| H2 | 3.79 | 3.58 |

| H3 | 3.84 | 3.71 |

| H4 | 3.71 | 3.65 |

| H5 | 4.12 | 3.80 |

| H6 (CH₃) | 1.22 | 1.23 |

| ¹³C Shifts | ||

| C1 | 92.5 | 97.2 |

| C2 | 68.4 | 71.8 |

| C3 | 70.1 | 73.2 |

| C4 | 72.0 | 72.2 |

| C5 | 66.8 | 70.8 |

| C6 (CH₃) | 15.8 | 15.9 |

| Note: Chemical shifts can vary slightly depending on temperature, pH, and solvent. |

Advanced Applications: Studying Fucosylation Pathways and Interactions

Metabolic Labeling with ¹³C-Fucose

To track the incorporation of fucose into glycoproteins within a cellular context, metabolic labeling with ¹³C-labeled fucose can be employed.[1] Cells are cultured in a medium containing ¹³C-fucose, which is then incorporated into glycans via the fucose salvage pathway. The glycoproteins are subsequently isolated and analyzed by NMR. The ¹³C label dramatically enhances sensitivity, allowing for the detection of fucosylation using experiments like the ¹H-¹³C HSQC.[1]

Protocol 3: Ligand-Protein Interaction Studies by STD NMR

Saturation Transfer Difference (STD) NMR is a powerful method to identify which parts of a fucosylated ligand are in close contact with a protein receptor.[13][14] The technique relies on transferring magnetic saturation from the protein to the bound ligand.

-

Principle: Protons on the large protein are selectively irradiated (saturated). This saturation spreads via spin diffusion across the protein and is transferred to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. Subtracting the spectrum with irradiation from a reference spectrum (without irradiation) yields a "difference spectrum" showing only the signals of the binding ligand.[15][16] Protons of the ligand closest to the protein surface show the strongest STD effect.[14]

-

Sample Preparation: Prepare a sample containing the protein (e.g., 20-50 µM) and the fucosylated ligand (e.g., 1-5 mM, a 50-100 fold excess is typical) in a deuterated buffer (e.g., phosphate-buffered D₂O).

-

Data Acquisition:

-

Acquire an on-resonance spectrum by selectively saturating a region where only protein signals appear (e.g., -1.0 ppm or 7.5 ppm). Saturation time is typically 1-3 seconds.[16]

-

Acquire an off-resonance spectrum by irradiating a region far from any signals (e.g., 40 ppm). This serves as the reference.[16]

-

The final STD spectrum is the result of subtracting the on-resonance from the off-resonance spectrum.

-

-

Analysis: The relative intensities of the signals in the STD spectrum reveal the "binding epitope" of the fucosylated ligand, highlighting which protons are most intimately involved in the interaction with the protein.[14][15] For fucose, the H6 methyl group often shows a strong STD signal due to its frequent involvement in hydrophobic interactions.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 5. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 6. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]

- 16. glycopedia.eu [glycopedia.eu]

- 17. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Analysis of Fucosylated Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein structure and function, thereby modulating a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Fucosylation, the addition of a fucose residue to glycan structures, is a key modification implicated in both physiological and pathological conditions, such as cancer and inflammation.[1] Consequently, the precise identification and quantification of fucosylated glycans are paramount for biomarker discovery, understanding disease pathogenesis, and the development of therapeutic glycoproteins.[2][3] Mass spectrometry (MS) has emerged as the primary and most powerful technique for the detailed structural analysis of these complex biomolecules.[4] This application note provides detailed protocols and methodologies for the analysis of fucosylated glycans by mass spectrometry, offering robust workflows for researchers in academia and the biopharmaceutical industry.